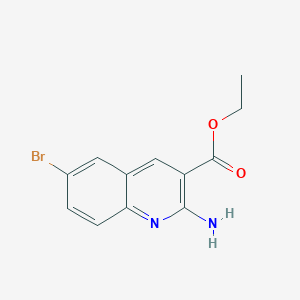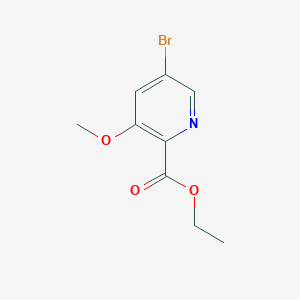![molecular formula C11H8F4N2O B13682547 2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13682547.png)
2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. The presence of both fluorine and trifluoromethyl groups in the molecule imparts distinct characteristics, making it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-fluoro-2-(trifluoromethyl)benzaldehyde with imidazole in the presence of a suitable base, followed by reduction to yield the desired product. The reaction conditions often include solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenylmethanol
- 3-Fluoro-4-(trifluoromethyl)phenylmethanol
- 2-Methoxy-5-(trifluoromethoxy)phenylmethanol
Uniqueness
2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol is unique due to the combination of its imidazole ring and the presence of both fluorine and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C11H8F4N2O |
|---|---|
Poids moléculaire |
260.19 g/mol |
Nom IUPAC |
[2-[5-fluoro-2-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H8F4N2O/c12-6-1-2-9(11(13,14)15)8(3-6)10-16-4-7(5-18)17-10/h1-4,18H,5H2,(H,16,17) |
Clé InChI |
UIKMZIRFWFZLHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C2=NC=C(N2)CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13682464.png)







![4-Bromo-2,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B13682491.png)
![2-([1,1'-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13682498.png)



![3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione](/img/structure/B13682534.png)
